3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
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Overview
Description
3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure suggests it may have interesting pharmacological properties due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one likely involves multiple steps, including the formation of the cyclohepta[d]pyrimidine ring system and the attachment of the ethoxyphenyl and propanone groups. Typical synthetic routes might include:
Cyclization reactions: to form the core ring structure.
Substitution reactions: to introduce the ethoxyphenyl group.
Condensation reactions: to attach the propanone moiety.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: to speed up reactions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting the propanone group to a carboxylic acid.
Reduction: Reducing the ketone group to an alcohol.
Substitution: Replacing the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: Understanding how different functional groups interact.
Biology and Medicine
Pharmacological research: Investigating potential therapeutic effects.
Biochemical studies: Exploring interactions with biological molecules.
Industry
Material science: Potential use in the development of new materials.
Chemical manufacturing: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating biological pathways.
Inhibiting enzymes: Affecting metabolic processes.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)butan-1-one: Similar structure with a butanone group instead of a propanone group.
Uniqueness
The unique combination of functional groups in 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one may confer distinct pharmacological or chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-25-19-6-4-3-5-14(19)7-10-20(24)23-15-8-9-18(23)16-12-21-13-22-17(16)11-15/h3-6,12-13,15,18H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYIBNQOIPAKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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